2-[(1-Benzyl-piperidin-4-yl)-methyl-amino]-ethanol
Overview
Description
“2-[(1-Benzyl-piperidin-4-yl)-methyl-amino]-ethanol” is a compound that contains a piperidine ring, which is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drug construction .
Synthesis Analysis
Piperidine derivatives are synthesized through intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .Molecular Structure Analysis
The molecular structure of piperidine derivatives is crucial to their function. Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . More than 7000 piperidine-related papers were published during the last five years according to Sci-Finder .Chemical Reactions Analysis
Piperidine derivatives undergo various chemical reactions, including hydrogenation, cyclization, cycloaddition, annulation, and amination . These reactions lead to the formation of various piperidine derivatives, which are used in the synthesis of various medicinal compounds .Physical And Chemical Properties Analysis
The physical and chemical properties of piperidine derivatives vary. For example, 1-Benzyl-4-piperidone has a refractive index of n20/D 1.541 (lit.), a boiling point of 134 °C/7 mmHg (lit.), and a density of 1.021 g/mL at 25 °C (lit.) .Scientific Research Applications
Pharmacological Research
This compound is a piperidine derivative, which is a core structure in many pharmacologically active molecules. It’s used in the synthesis of various drugs due to its ability to interact with biological targets. Piperidine derivatives are found in over twenty classes of pharmaceuticals, including analgesics, antipsychotics, and antihypertensives .
Medicinal Chemistry
In medicinal chemistry, this compound serves as a precursor for the synthesis of complex molecules with potential therapeutic effects. It’s particularly valuable in creating spirocyclic and condensed piperidines, which are often explored for their anti-cancer and neuroprotective properties .
Organic Synthesis
“2-[(1-Benzyl-piperidin-4-yl)-methyl-amino]-ethanol” is utilized in organic synthesis, especially in one-pot reactions that are efficient and cost-effective. These methods are crucial for constructing piperidine rings, which are common in many organic compounds .
Materials Science
In the field of materials science, piperidine derivatives are investigated for their potential use in creating new materials with unique properties. This includes the development of organic compounds that can be used in electronic devices or as part of innovative materials with specific functions .
Biochemistry
Biochemists use this compound to study enzyme reactions and biological pathways. Its derivatives can mimic or inhibit natural substances, helping to understand biochemical processes or to develop new biochemical assays .
Analytical Chemistry
This compound can be used as a standard or reagent in analytical chemistry to identify or quantify other substances. Its derivatives may also serve as a reference compound in the development of new analytical methods .
Safety and Hazards
Future Directions
Piperidine derivatives are among the most important synthetic fragments for designing drugs . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . The pharmaceutical applications of synthetic and natural piperidines were covered, as well as the latest scientific advances in the discovery and biological evaluation of potential drugs containing piperidine moiety .
Mechanism of Action
Target of Action
Piperidine derivatives, which this compound is a part of, are known to play a significant role in the pharmaceutical industry . They are present in more than twenty classes of pharmaceuticals . For instance, a series of 2-amino-4-(1-piperidine) pyridine derivatives were designed as inhibitors for anaplastic lymphoma kinase (ALK) and c-ros oncogene 1 kinase (ROS1) .
Mode of Action
It’s worth noting that the ether linkage between quinoline and piperidine is crucial to the inhibitory effect . This suggests that the compound might interact with its targets through similar mechanisms.
Biochemical Pathways
Piperidine derivatives have been associated with various intra- and intermolecular reactions leading to the formation of various piperidine derivatives .
Result of Action
Piperidine derivatives have been associated with a wide variety of biological activities, suggesting that this compound may have similar effects .
properties
IUPAC Name |
2-[(1-benzylpiperidin-4-yl)-methylamino]ethanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N2O/c1-16(11-12-18)15-7-9-17(10-8-15)13-14-5-3-2-4-6-14/h2-6,15,18H,7-13H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TUEBPPKDRLPUHL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCO)C1CCN(CC1)CC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201195632 | |
Record name | Ethanol, 2-[methyl[1-(phenylmethyl)-4-piperidinyl]amino]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201195632 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.36 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(1-Benzyl-piperidin-4-yl)-methyl-amino]-ethanol | |
CAS RN |
1306607-03-3 | |
Record name | Ethanol, 2-[methyl[1-(phenylmethyl)-4-piperidinyl]amino]- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1306607-03-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethanol, 2-[methyl[1-(phenylmethyl)-4-piperidinyl]amino]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201195632 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.